
Thiophene-2-acetamide
Overview
Description
Thiophene-2-acetamide is a heterocyclic organic compound containing a thiophene ring substituted with an acetamide group at the second position Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-acetamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
-
Formation of Thiophene-2-carbonyl Chloride:
- Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride.
- Reaction conditions: Reflux in an inert atmosphere.
-
Amidation:
- The thiophene-2-carbonyl chloride is then reacted with ammonia or an amine to form this compound.
- Reaction conditions: Room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiophene-2-ethylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: mild temperatures, typically room temperature.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Electrophiles such as halogens, nitrating agents; reaction conditions: acidic or basic media, depending on the electrophile.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Thiophene-2-ethylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry
Thiophene-2-acetamide serves as a vital building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to new derivatives with enhanced properties.
Research indicates that this compound exhibits a range of biological activities, including:
-
Antioxidant Activity : Studies have shown that thiophene derivatives can significantly inhibit free radicals. For instance, certain derivatives have demonstrated up to 62% inhibition in ABTS assays compared to ascorbic acid, indicating strong antioxidant properties.
Table 1: Antioxidant Activity of Thiophene Derivatives
Compound % Inhibition (ABTS) Reference Standard 3-Amino Thiophene-2-Carboxamide (7a) 62.0% Ascorbic Acid (88.44%) 3-Hydroxy Thiophene-2-Carboxamide (3a) 54.9% Ascorbic Acid 3-Methyl Thiophene-2-Carboxamide (5a) 28.4% Ascorbic Acid -
Anticancer Activity : Thiophene derivatives have shown promising results in targeting various cancer cell lines. For example, compounds have exhibited selective toxicity towards HepG2 (liver cancer) and PC-3 (prostate cancer) cells.
Table 2: Anticancer Activity of Thiophene Derivatives
Compound IC50 HepG2 (µM) IC50 PC-3 (µM) Compound C 3.105 2.15 Compound D 3.023 3.12
Pharmacology
This compound has been explored as a potential drug candidate due to its ability to interact with biological targets involved in various diseases. It has been noted for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response .
Material Science
In industry, this compound is utilized in the development of organic semiconductors and materials for electronic devices due to its unique electronic properties imparted by the thiophene ring.
Case Studies and Mechanistic Insights
Molecular Docking Studies : Investigations into the binding affinity of thiophene derivatives with targets involved in cancer proliferation pathways have revealed effective interactions with receptors such as VEGFR-2 and AKT, suggesting mechanisms through which these compounds exert their anticancer effects .
In Vivo Studies : Animal models have demonstrated significant anti-inflammatory effects from thiophene derivatives, showing reductions in edema comparable to standard treatments like indomethacin .
Mechanism of Action
The mechanism of action of thiophene-2-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. For example, this compound derivatives have been studied as kinase inhibitors, where they bind to the active site of the enzyme, inhibiting its function. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Thiophene-2-acetamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
Thiophene-2-ethylamine: Contains an ethylamine group instead of an acetamide group.
Thiophene-2-carboxylic acid: The parent compound with a carboxylic acid group.
Uniqueness: this compound’s unique combination of the thiophene ring and acetamide group provides distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
Thiophene-2-acetamide is a compound that has garnered attention for its diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
1. Antioxidant Activity
Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various thiophene-2-carboxamide derivatives using the ABTS assay, revealing that certain derivatives achieved up to 62.0% inhibition compared to ascorbic acid, which served as a reference standard .
Table 1: Antioxidant Activity of Thiophene Derivatives
Compound | % Inhibition (ABTS) | Reference Standard |
---|---|---|
3-Amino Thiophene-2-Carboxamide (7a) | 62.0% | Ascorbic Acid (88.44%) |
3-Hydroxy Thiophene-2-Carboxamide (3a) | 54.9% | Ascorbic Acid |
3-Methyl Thiophene-2-Carboxamide (5a) | 28.4% | Ascorbic Acid |
The results indicate that 3-amino thiophene-2-carboxamide derivatives exhibit superior antioxidant activity compared to their hydroxy and methyl counterparts, suggesting structural modifications can enhance efficacy.
2. Antibacterial Activity
This compound and its derivatives have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A comparative study assessed the antibacterial activity of several compounds against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
Table 2: Antibacterial Activity of Thiophene Derivatives
Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against B. subtilis | Activity Against P. aeruginosa |
---|---|---|---|---|
3-Amino Thiophene-2-Carboxamide (7b) | 83.3% | 64.0% | 86.9% | 82.6% |
Ampicillin | Reference | Reference | Reference | Reference |
The 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity than ampicillin, particularly against Gram-positive bacteria, indicating their potential as effective antimicrobial agents .
3. Anti-inflammatory Activity
Thiophene compounds have also shown promise in anti-inflammatory applications. Certain derivatives were tested for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.
Table 3: Inhibitory Effects on COX and LOX Enzymes
Compound | IC50 (µM) COX Inhibition | IC50 (µM) LOX Inhibition |
---|---|---|
Compound A | 29.2 | Notable |
Compound B | 6.0 | Notable |
The results indicated that some thiophene derivatives had IC50 values significantly lower than traditional anti-inflammatory drugs, suggesting their potential utility in treating inflammatory conditions .
4. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, particularly in targeting cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The cytotoxic effect was measured using the MTT assay.
Table 4: Anticancer Activity of Thiophene Derivatives
Compound | IC50 HepG2 (µM) | IC50 PC-3 (µM) |
---|---|---|
Compound C | 3.105 | 2.15 |
Compound D | 3.023 | 3.12 |
These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents in cancer treatment .
Case Studies and Mechanistic Insights
- Molecular Docking Studies : Molecular docking studies revealed that certain thiophene derivatives bind effectively to targets involved in cancer proliferation pathways, such as VEGFR-2 and AKT, suggesting mechanisms through which these compounds exert their anticancer effects .
- In Vivo Studies : In vivo models have confirmed the anti-inflammatory effects of thiophene derivatives, with significant reductions in edema compared to standard treatments like indomethacin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Thiophene-2-acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting thiophene-2-carboxylic acid derivatives with amines under reflux in aprotic solvents (e.g., DMF or THF) with catalytic acid. Optimization involves adjusting stoichiometry, temperature (80–120°C), and reaction time (6–24 hours) to maximize yield. Characterization via NMR and IR is critical to confirm product purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- NMR : Analyze proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm and acetamide protons at δ 2.0–2.5 ppm) .
- IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and thiophene ring vibrations (C-S stretches at 600–800 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ peaks). Cross-reference data with computational tools (e.g., PubChem) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can solvent effects influence the reaction pathways of this compound derivatives, and what experimental designs are suitable for studying these effects?
- Methodological Answer : Solvent polarity and proticity significantly impact reaction kinetics and regioselectivity. For instance, polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., ethanol) may favor tautomerization. Design experiments using a solvent matrix (e.g., varying dielectric constants) and monitor outcomes via HPLC or kinetic studies .
Q. How should researchers resolve contradictions in biological activity data of this compound analogs across different studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, concentrations) and control variables (e.g., purity >95% via GC/HPLC) .
- Reproducibility Tests : Replicate assays under standardized protocols (e.g., OECD guidelines).
- Computational Modeling : Use QSAR models to predict activity trends and identify structural outliers .
Q. What strategies are effective in optimizing the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophiles .
- Catalysis : Employ Lewis acids (e.g., FeCl₃) to stabilize intermediates in Friedel-Crafts alkylation .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (50–70°C) favor thermodynamic products .
Q. Data Analysis and Experimental Design
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via UV-Vis or TLC .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typically stable) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logit models (IC₅₀/EC₅₀ calculations) .
- ANOVA : Compare variance across dose groups (e.g., p < 0.05 significance threshold) .
Q. Ethical and Reporting Standards
Q. How should researchers address discrepancies between experimental results and computational predictions for this compound properties?
- Methodological Answer :
- Error Analysis : Quantify measurement uncertainties (e.g., ±5% for NMR integration).
- Model Refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with empirical data .
Q. What ethical considerations apply when publishing conflicting data on this compound toxicity?
Properties
IUPAC Name |
2-thiophen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZTFTUZUQRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196247 | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-29-4 | |
Record name | 2-Thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophen-2-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophen-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHEN-2-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.